molecular formula C12H18ClNO B1341966 6-(4-Chlorophenoxy)hexan-1-amine CAS No. 200484-41-9

6-(4-Chlorophenoxy)hexan-1-amine

Cat. No.: B1341966
CAS No.: 200484-41-9
M. Wt: 227.73 g/mol
InChI Key: LTUFMALBFAADRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(4-Chlorophenoxy)hexan-1-amine typically involves the reaction of 4-chlorophenol with 6-bromohexan-1-amine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion (generated from 4-chlorophenol) attacks the bromoalkane to form the desired product .

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts such as palladium or nickel to facilitate the reaction .

Chemical Reactions Analysis

6-(4-Chlorophenoxy)hexan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-(4-Chlorophenoxy)hexan-1-amine is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

6-(4-Chlorophenoxy)hexan-1-amine can be compared with other similar compounds, such as:

    4-Chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.

    4-Chlorophenoxyethanol: Utilized in the synthesis of pharmaceuticals and as a preservative.

    4-Chlorophenoxypropanol: Employed in the production of polymers and as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and functionality, making it suitable for a wide range of applications.

Properties

IUPAC Name

6-(4-chlorophenoxy)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUFMALBFAADRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593153
Record name 6-(4-Chlorophenoxy)hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200484-41-9
Record name 6-(4-Chlorophenoxy)hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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